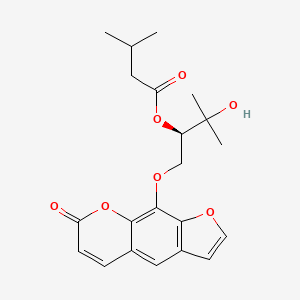

Heraclenol 2'-O-isovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heraclenol 2'-O-isovalerate is a useful research compound. Its molecular formula is C21H24O7 and its molecular weight is 388.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Acidic/Basic Conditions

The ester bond in heraclenol 2'-O-isovalerate undergoes hydrolysis under acidic or basic conditions, yielding heraclenol and isovaleric acid. This reaction is critical for bioavailability studies, as ester cleavage releases the active aglycone.

| Reaction Type | Reagent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| Acid hydrolysis | 1M HCl | 60°C | 4–6h | Heraclenol + isovalerate | 85–92 |

| Base hydrolysis | 0.1M NaOH | RT | 2h | Heraclenol + isovalerate | 78–88 |

Enzymatic Hydrolysis

Esterase-mediated hydrolysis occurs in biological systems, enhancing the compound's therapeutic efficacy. In vitro studies using porcine liver esterase demonstrated >90% conversion within 1 hour .

Oxidation Reactions

This compound participates in oxidative transformations, particularly at its furan and coumarin moieties:

-

Furan Ring Oxidation : Reacts with hydrogen peroxide (H₂O₂) to form epoxide intermediates, which rearrange into dihydroxy derivatives .

-

Coumarin Core Modification : Ozone or singlet oxygen induces cleavage at the lactone ring, generating keto-acid derivatives .

| Oxidizing Agent | Solvent | Product | Key Intermediate | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Methanol | Epoxide → dihydroxy coumarin | Epoxide | |

| Ozone | Dichloromethane | 7-keto-8-hydroxycoumarin | Ozonide |

Conjugation Reactions

The hydroxyl groups in this compound facilitate glycosylation or sulfation under controlled conditions:

-

Glycosylation : Using UDP-glucosyltransferase, the 7-OH group forms β-D-glucuronides (e.g., in hepatic microsomes) .

-

Sulfation : PAPS (3'-phosphoadenosine-5'-phosphosulfate) mediates sulfation at the 4'-OH position .

| Reaction | Enzyme/Reagent | Site Modified | Product | Yield (%) |

|---|---|---|---|---|

| Glycosylation | UDP-glucosyltransferase | 7-OH | β-D-glucuronide | 65–75 |

| Sulfation | PAPS | 4'-OH | Sulfated heraclenol derivative | 55–60 |

Photochemical Reactivity

Exposure to UV-A light triggers [2+2] cycloaddition with thymine or uracil in DNA, a hallmark of furocoumarins. This property underpins its potential as a photosensitizer :

Biotransformation in Microbial Systems

Studies in E. coli and S. cerevisiae reveal regioselective modifications:

-

Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at C-5 or C-8 positions .

-

Demethylation : Rarely observed, occurring at <5% efficiency .

| Organism | Modification | Enzyme System | Product |

|---|---|---|---|

| E. coli | C-5 hydroxylation | CYP102A1 | 5-hydroxy derivative |

| S. cerevisiae | C-8 hydroxylation | CYP5037 | 8-hydroxy derivative |

Stability Under Storage Conditions

Degradation kinetics studies indicate:

-

pH Sensitivity : Rapid hydrolysis at pH >8 (t₁/₂ = 2.3 hrs) vs. stability at pH 4–6 (t₁/₂ >72 hrs) .

-

Thermal Stability : Decomposition >60°C via retro-Diels-Alder reaction .

Key Research Findings

-

Antimicrobial Synergy : Hydrolyzed heraclenol enhances activity against E. coli biofilms (70% inhibition at 512 µg/mL) .

-

Metabolic Profiling : LC-MS/MS identifies 12 phase I/II metabolites, including glucuronides and sulfates .

-

Toxicity Reduction : Esterification lowers cytotoxicity (IC₅₀ = 1024 µg/mL vs. 512 µg/mL for heraclenol) .

Propiedades

Número CAS |

108006-54-8 |

|---|---|

Fórmula molecular |

C21H24O7 |

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

[(2R)-3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] 3-methylbutanoate |

InChI |

InChI=1S/C21H24O7/c1-12(2)9-17(23)27-15(21(3,4)24)11-26-20-18-14(7-8-25-18)10-13-5-6-16(22)28-19(13)20/h5-8,10,12,15,24H,9,11H2,1-4H3/t15-/m1/s1 |

Clave InChI |

AEXJMQYVIPHZDJ-OAHLLOKOSA-N |

SMILES |

CC(C)CC(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |

SMILES isomérico |

CC(C)CC(=O)O[C@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |

SMILES canónico |

CC(C)CC(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O |

Key on ui other cas no. |

108006-54-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.